3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde
Overview
Description
3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is a useful research compound. Its molecular formula is C14H10INO4 and its molecular weight is 383.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde is an organic compound notable for its structural features, including a benzaldehyde moiety with a benzyloxy group, an iodine atom, and a nitro group. This compound has attracted attention in the pharmaceutical industry as an important intermediate for synthesizing various bioactive compounds. Its unique combination of substituents enhances its reactivity and potential biological activity, making it a subject of interest for further research.
- Molecular Formula : CHINO
- Molecular Weight : 325.13 g/mol
- Structural Features :
- Benzyloxy group: Enhances solubility and reactivity.
- Nitro group: May contribute to oxidative stress and interact with biological targets.
- Iodine atom: Increases electrophilicity, facilitating reactions with nucleophiles.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, including:
- Nucleophilic Aromatic Substitution : Utilizing iodine as a leaving group.
- Cross-Coupling Reactions : Employing palladium-catalyzed processes to introduce the benzyloxy group.
- Electrophilic Aromatic Substitution : Adding the nitro group under acidic conditions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives containing nitro groups are often evaluated for their ability to inhibit bacterial growth and may display cytotoxic effects against tumor cell lines.
Case Studies
- Antiplasmodial Activity : Similar compounds have been investigated for their activity against Plasmodium falciparum, the malaria-causing parasite. In vitro studies have shown that modifications in the aromatic system can significantly affect potency.
- Cytotoxicity Assays : Compounds structurally related to this compound have been tested on various human cancer cell lines (e.g., MCF7 breast cancer cells). These studies typically measure cell viability using assays such as MTT or LDH release.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of compounds similar to this compound:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Benzyloxy-4-hydroxy-5-nitrobenzaldehyde | Hydroxy group instead of iodine | Potentially different biological activity due to hydroxyl substitution |
4-Iodo-3-nitrobenzaldehyde | Lacks benzyloxy group | Simpler structure; used in various coupling reactions |
2-Benzyloxy-4-nitrophenol | Contains a phenolic hydroxyl group | Exhibits distinct reactivity due to phenolic nature |
3-Iodo-4-nitrotoluene | Methyl substitution at the ortho position | Different steric hindrance affecting reactivity |
The exact mechanism of action for this compound remains unclear; however, similar compounds suggest that:
- The nitro group may participate in redox reactions, leading to oxidative stress in cells.
- The iodine atom may facilitate electrophilic attacks on nucleophilic sites within biological molecules, potentially leading to alterations in metabolic pathways.
Future Research Directions
Further investigations are warranted to elucidate the specific interactions and mechanisms of action for this compound. Key areas include:
- Detailed structure-activity relationship (SAR) studies to optimize biological activity.
- In vivo studies to evaluate pharmacokinetics and therapeutic efficacy.
- Exploration of potential applications in drug development targeting specific diseases such as malaria or cancer.
Properties
IUPAC Name |
4-iodo-3-nitro-5-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-14-12(16(18)19)6-11(8-17)7-13(14)20-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJDJBUQNUQMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2I)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40721121 | |
Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016976-13-8 | |
Record name | 3-(Benzyloxy)-4-iodo-5-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40721121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.